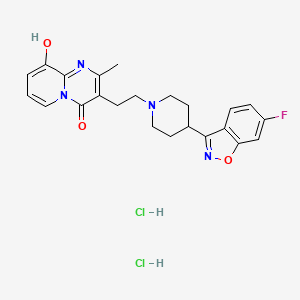

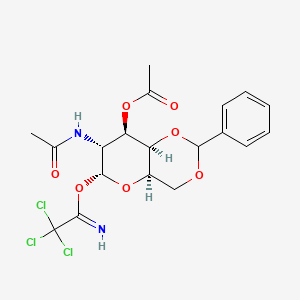

2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-|A-D-galactopyranose Trichloroacetimidate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate is a chemical compound with a complex structure . It is often used in the field of chemistry for various purposes .

Synthesis Analysis

Trichloroacetimidates are commonly employed as alcohol alkylation reagents, particularly when existing functionality is not acid sensitive . They have been applied in many groundbreaking syntheses of biologically relevant oligosaccharides .Chemical Reactions Analysis

Trichloroacetimidates are formed via an intermolecular aglycon transfer mechanism . This insight enables the design of more effective glycosylation protocols, preventing the formation of dead-end side products .作用机制

Target of Action

Trichloroacetimidates are commonly employed as alcohol alkylation reagents . Therefore, the primary targets of this compound could be alcohols in various biochemical reactions.

Mode of Action

The compound interacts with its targets (alcohols) through a process known as alkylation . This process involves the transfer of an alkyl group from the trichloroacetimidate to the alcohol, resulting in the formation of an ether or ester .

Biochemical Pathways

Given its role as an alcohol alkylation reagent, it can be inferred that it plays a role in various biochemical synthesis pathways where alkylation is required .

Pharmacokinetics

It is known that the compound is a white solid soluble in organic solvents, preferably nonpolar ones especially cyclohexane . Polar solvents promote ionization and decomposition . This suggests that the compound’s bioavailability could be influenced by the polarity of the environment.

Result of Action

The result of the compound’s action is the formation of ethers or esters through the alkylation of alcohols . This can lead to the synthesis of various other compounds, depending on the specific alcohol and the conditions of the reaction .

Action Environment

The action of the compound is influenced by environmental factors such as the polarity of the solvent. The compound is soluble in nonpolar solvents like cyclohexane, and polar solvents can promote ionization and decomposition . Therefore, the choice of solvent can significantly influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

[(4aR,6R,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl3N2O7/c1-9(25)24-13-15(28-10(2)26)14-12(29-17(13)31-18(23)19(20,21)22)8-27-16(30-14)11-6-4-3-5-7-11/h3-7,12-17,23H,8H2,1-2H3,(H,24,25)/t12-,13-,14+,15-,16?,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITIXZADLMPSAR-ZKSLVMDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC(=N)C(Cl)(Cl)Cl)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl3N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746908 |

Source

|

| Record name | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171973-69-6 |

Source

|

| Record name | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)